molecular formula C17H13ClN6O4 B3955512 4-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

4-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Cat. No.: B3955512
M. Wt: 400.8 g/mol
InChI Key: VEBFQFOWBNEFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazol-3-one core substituted with a phenyl group (at position 2) and two methyl groups (positions 1 and 5). At position 4, an amino group bridges the pyrazolone ring to a 7-chloro-4-nitro-2,1,3-benzoxadiazole moiety.

Properties

IUPAC Name

4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O4/c1-9-13(17(25)23(22(9)2)10-6-4-3-5-7-10)19-12-8-11(18)14-15(21-28-20-14)16(12)24(26)27/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBFQFOWBNEFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=C(C4=NON=C4C(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzoxadiazole ring: This involves the reaction of 4-chloro-2-nitroaniline with appropriate reagents to form the benzoxadiazole ring.

    Amination: The benzoxadiazole derivative is then reacted with an amine to introduce the amino group.

    Formation of the pyrazolone ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing the benzoxadiazole moiety exhibit promising anticancer properties. Specifically, derivatives similar to the target compound have been shown to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, studies have demonstrated that benzoxadiazole derivatives can interact with DNA and disrupt replication processes, making them potential candidates for cancer therapeutics .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it exhibits effectiveness against a range of bacterial strains. The presence of the nitro group in the benzoxadiazole structure enhances its reactivity and bioactivity, contributing to its potential as an antimicrobial agent .

Analytical Chemistry Applications

Fluorescent Labeling Reagent
One of the most notable applications of 4-[(7-Chloro-4-Nitro-2,1,3-Benzoxadiazol-5-Yl)amino]-1,5-Dimethyl-2-Phenyl-2,3-Dihydro-1H-Pyrazol-3-One is its use as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC). The compound can react with thiols and amines to form highly fluorescent derivatives, enabling sensitive detection and quantification of various biomolecules .

Pre-column Derivatization Agent
In analytical methods such as HPLC and spectrophotometry, this compound serves as a pre-column derivatization agent. It enhances the sensitivity of assays for drugs like fluvoxamine and topiramate by improving their detection limits through fluorescence . This application is particularly valuable in pharmacokinetic studies where precise measurement of drug levels is critical.

Biochemical Research Applications

Bioconjugation Strategies
The compound can be employed in bioconjugation strategies to label biomolecules for imaging or tracking purposes. Its ability to selectively react with amino acids makes it suitable for tagging proteins or peptides in biological systems. This application is crucial for studying protein interactions and dynamics within cellular environments .

Drug Development
The unique structural features of this compound facilitate its use in drug development processes. By modifying its structure or substituents, researchers can create analogs with enhanced therapeutic profiles or reduced side effects. The benzoxadiazole framework is particularly appealing due to its stability and ability to form strong interactions with biological targets .

Case Studies

StudyApplicationFindings
Anticancer Activity Study Investigated the effect of benzoxadiazole derivatives on cancer cell linesDemonstrated significant inhibition of cell proliferation and induction of apoptosis
Fluorescent Labeling in HPLC Used as a derivatization agent for drug analysisAchieved lower detection limits for fluvoxamine compared to traditional methods
Bioconjugation Experiment Labeled proteins for tracking in live cellsSuccessfully tracked protein interactions using fluorescence microscopy

Mechanism of Action

The mechanism of action of 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural analogs differ in substituents at position 4 of the pyrazol-3-one ring. A key comparison is with 4-[(HYDROXYIMINO)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE (CAS 89169-88-0), which replaces the benzoxadiazole-amine group with a hydroxyimino (-CH=N-OH) substituent .

Table 1: Structural and Functional Comparison
Property 4-[(7-Chloro-4-nitro-benzoxadiazol-5-yl)amino]-pyrazol-3-one 4-[(Hydroxyimino)methyl]-pyrazol-3-one (CAS 89169-88-0)
Molecular Formula C₁₈H₁₅ClN₆O₄ C₁₂H₁₃N₃O₂
Molecular Weight (g/mol) ~438.8 231.25
Key Functional Groups Nitro (-NO₂), chloro (-Cl), benzoxadiazole, amino (-NH) Hydroxyimino (-CH=N-OH)
Electron Effects Strong electron-withdrawing (NO₂, Cl) Moderate electron-withdrawing (C=N-OH)
Hydrogen Bonding Capacity Amino (-NH) as donor; nitro O as acceptors Hydroxy (-OH) as donor; imino N as acceptor
Potential Applications Fluorescent probes, explosives precursors Metal chelation, pharmaceutical intermediates

Hydrogen Bonding and Crystallography

The benzoxadiazole-containing compound’s amino group (-NH) acts as a hydrogen bond donor, while the nitro and benzoxadiazole oxygen atoms serve as acceptors. This contrasts with the hydroxyimino analog, where the -OH group forms stronger hydrogen bonds, enhancing solubility in polar solvents .

Reactivity and Stability

  • Nitro and Chloro Substituents: The nitro group increases electrophilicity, making the benzoxadiazole derivative prone to reduction or nucleophilic substitution.
  • Hydroxyimino Group: The oxime (-CH=N-OH) in the analog enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or metallodrug design .

Spectroscopic Properties

The benzoxadiazole moiety is known for its fluorescence properties, which could make the compound a candidate for bioimaging. In contrast, the hydroxyimino derivative’s UV-Vis absorption is likely dominated by the conjugated C=N bond, with weaker fluorescence due to non-radiative decay from the -OH group .

Biological Activity

The compound 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzoxadiazole moiety and a pyrazolone framework. The presence of chlorine and nitro groups suggests potential interactions with biological targets.

Property Value
Molecular Formula C17H16ClN5O3
Molecular Weight 373.79 g/mol
CAS Number Not specified

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of similar benzoxadiazole derivatives on various cancer cell lines. For instance, compounds with structural similarities have shown significant inhibition of tumor cell growth with IC50 values ranging from 0.6 to 15.6 μM against leukemia and lymphoma cell lines . This suggests that our compound may exhibit similar properties due to its structural features.

The proposed mechanisms through which benzoxadiazoles exert their biological effects include:

  • Inhibition of Cell Cycle Progression : Compounds in this class have been shown to induce cell cycle arrest in the G0/G1 phase, indicating potential apoptosis induction .
  • Interaction with DNA : The nitro group in the benzoxadiazole structure may facilitate intercalation with DNA, leading to cytotoxic effects .

Study 1: Anticancer Activity

A study investigating the anticancer activity of related benzoxadiazole compounds demonstrated that derivatives with similar substitutions exhibited significant cytotoxicity against various cancer cell lines. The study reported that compounds led to DNA fragmentation and increased subG0/G1 phase cell populations in treated cells, indicating apoptosis .

Study 2: Pharmacokinetic Properties

Another research effort focused on the pharmacokinetics of benzoxadiazole derivatives used as fluorescent labeling agents in high-performance liquid chromatography (HPLC). The study found that these compounds could effectively label amines and thiols, enhancing detection sensitivity in biological samples .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a benzoxadiazole precursor (e.g., 7-chloro-4-nitro-2,1,3-benzoxadiazole) with a substituted pyrazolone under basic conditions. For example, triethylamine in dioxane facilitates the coupling of amino groups with chloro-activated intermediates, followed by recrystallization from ethanol-DMF mixtures to purify the product .

Q. How can structural characterization be performed to confirm the molecular identity of this compound?

  • Methodological Answer : Use X-ray crystallography with SHELXL refinement for unambiguous structural determination . Complement this with spectroscopic techniques:

  • NMR : Analyze chemical shifts for nitro (δ ~8.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm).
  • FTIR : Identify NO₂ stretching (~1520 cm⁻¹) and C=O (pyrazolone) bands (~1680 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Methodological Answer : Conduct in vitro assays targeting receptors or enzymes structurally related to its benzoxadiazole and pyrazolone moieties. Examples:

  • Cytochrome P450 Inhibition : Use fluorometric assays with liver microsomes.
  • Antimicrobial Screening : Employ broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

  • Methodological Answer : Perform graph-set analysis (Etter’s formalism) on X-ray data to classify hydrogen bonds (e.g., D–H···A motifs). The nitro and amino groups likely form N–H···O or C–H···O interactions, affecting crystallization and solubility. Use SHELXPRO to model intermolecular interactions .

Q. What computational methods (e.g., DFT) can validate experimental data and predict electronic properties?

  • Methodological Answer : Optimize the geometry using B3LYP/6-311+G(d,p) basis sets. Compare calculated vibrational frequencies (IR) and NMR chemical shifts with experimental data. Analyze frontier molecular orbitals (HOMO-LUMO) to predict charge transfer behavior .

Q. How does the compound degrade under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.
  • Thermal Degradation : Use TGA/DSC to assess decomposition temperatures. Identify byproducts with LC-MS .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • If NMR suggests conformational flexibility (e.g., tautomerism), compare with solid-state IR and X-ray data.
  • For ambiguous NOE correlations, employ dynamic NMR or variable-temperature studies .

Q. What strategies can enhance the compound’s bioactivity through structural modifications?

  • Methodological Answer : Design derivatives by:

  • Functional Group Substitution : Replace the nitro group with electron-withdrawing groups (e.g., CF₃) to modulate reactivity.
  • Scaffold Hybridization : Fuse with triazole or benzothiazole rings to improve binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Reactant of Route 2
Reactant of Route 2
4-[(7-CHLORO-4-NITRO-2,1,3-BENZOXADIAZOL-5-YL)AMINO]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.